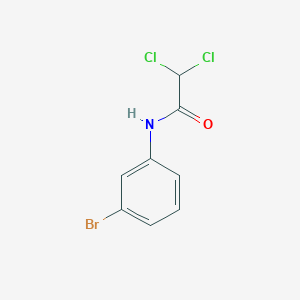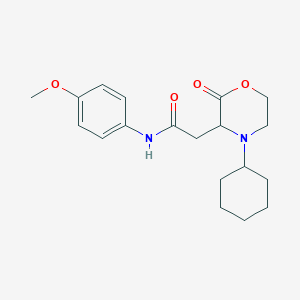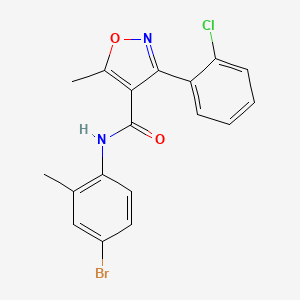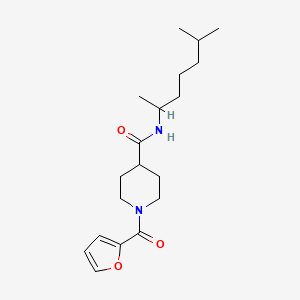![molecular formula C35H35NO11S3 B11029259 Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11029259.png)
Tetramethyl 6'-[(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound characterized by its unique spiro structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate typically involves multi-step organic reactions. The process begins with the preparation of the core spiro structure, followed by the introduction of various functional groups through a series of reactions such as acylation, methylation, and thiolation. Key reagents used in these steps include acyl chlorides, methyl iodide, and thiolating agents under controlled conditions of temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to streamline the process. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones or aldehydes to alcohols.
Substitution: Halogenation or nitration can introduce new substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into binding sites with high specificity, influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tetramethyl acetyloctahydronaphthalenes: Known for their use in fragrances and as synthetic intermediates.
7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin: Used in the production of musk fragrances.
Uniqueness
Tetramethyl 6’-[(4-ethylphenoxy)acetyl]-9’-methoxy-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate stands out due to its spiro structure and the presence of multiple functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C35H35NO11S3 |
|---|---|
Molecular Weight |
741.9 g/mol |
IUPAC Name |
tetramethyl 6'-[2-(4-ethylphenoxy)acetyl]-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C35H35NO11S3/c1-9-18-10-12-19(13-11-18)47-17-23(37)36-22-15-14-20(42-4)16-21(22)24-29(34(36,2)3)48-26(31(39)44-6)25(30(38)43-5)35(24)49-27(32(40)45-7)28(50-35)33(41)46-8/h10-16H,9,17H2,1-8H3 |
InChI Key |
HBQTULQLRDEKKK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2C3=C(C=C(C=C3)OC)C4=C(C2(C)C)SC(=C(C45SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,7-Diphenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11029182.png)
![Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}acetate](/img/structure/B11029187.png)
![3-amino-7-(3-chlorophenyl)-1-phenyl-7,8-dihydroimidazo[1,5-b]cinnolin-9(6H)-one](/img/structure/B11029188.png)
![2-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-3-ylthio)ethyl 3,4,5-trimethoxybenzoate](/img/structure/B11029196.png)
![6-(4-Methoxyphenyl)-5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11029214.png)

![Ethyl 2-({[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B11029221.png)
![4-chloro-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B11029226.png)

![2-(5-methoxy-1H-indol-1-yl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11029244.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-1-(2,2,4-trimethyl-6-tritylquinolin-1(2H)-yl)ethanone](/img/structure/B11029251.png)

![(4-Benzylpiperazin-1-yl)[4-(4-chlorophenyl)-1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl]methanethione](/img/structure/B11029257.png)
